molecular formula C18H23N3O4 B2636831 Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate CAS No. 2013058-13-2

Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate

Cat. No.: B2636831
CAS No.: 2013058-13-2
M. Wt: 345.399
InChI Key: LSTVAQIBEQYMQX-UHFFFAOYSA-N
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Description

Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature . The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The use of microreactor technology can also provide better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano or Boc-protected amino positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaCN or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate is unique due to its combination of a Boc-protected amino group, a cyano group, and a benzyl group on a pyrrolidine ring.

Properties

IUPAC Name

benzyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-17(2,3)25-15(22)20-18(12-19)9-10-21(13-18)16(23)24-11-14-7-5-4-6-8-14/h4-8H,9-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTVAQIBEQYMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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